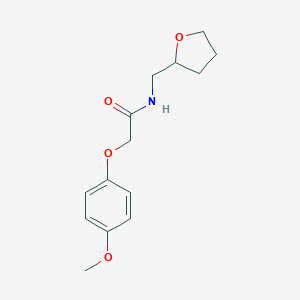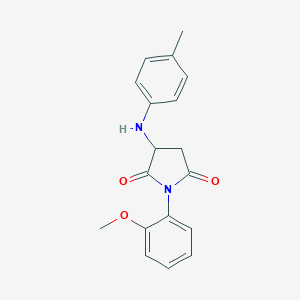
1-(2-Methoxyphenyl)-3-(4-toluidino)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-3-(4-toluidino)-2,5-pyrrolidinedione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a toluidino group, and a pyrrolidinedione core
准备方法
The synthesis of 1-(2-Methoxyphenyl)-3-(4-toluidino)-2,5-pyrrolidinedione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-methoxybenzaldehyde with 4-toluidine to form an intermediate Schiff base. This intermediate is then cyclized with maleic anhydride to yield the final product.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality.
化学反应分析
1-(2-Methoxyphenyl)-3-(4-toluidino)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
1-(2-Methoxyphenyl)-3-(4-toluidino)-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-3-(4-toluidino)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific interactions with molecular targets.
相似化合物的比较
1-(2-Methoxyphenyl)-3-(4-toluidino)-2,5-pyrrolidinedione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Methoxyphenyl)-3-(4-aminophenyl)-2,5-pyrrolidinedione and 1-(2-Methoxyphenyl)-3-(4-methylphenyl)-2,5-pyrrolidinedione share structural similarities.
Uniqueness: The presence of the methoxy group and the toluidino group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-9-13(10-8-12)19-14-11-17(21)20(18(14)22)15-5-3-4-6-16(15)23-2/h3-10,14,19H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIHHZLZCQQREA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
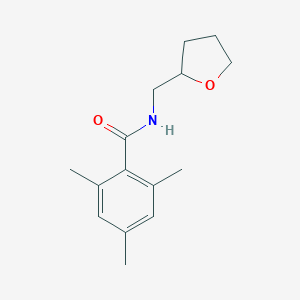


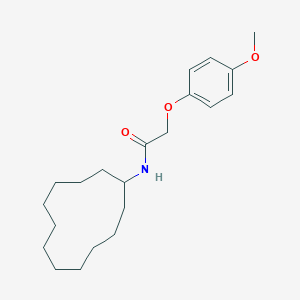
![Ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379628.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B379630.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B379632.png)
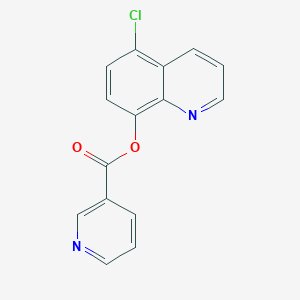
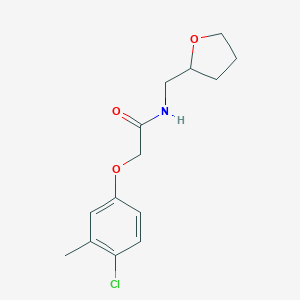
![Ethyl 5-acetyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B379636.png)
![1-(ethoxymethyl)benzo[cd]indol-2(1H)-one](/img/structure/B379639.png)
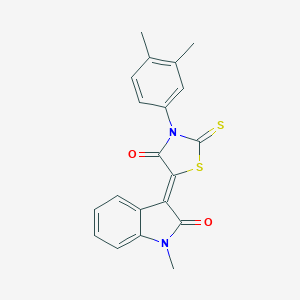
![4-{[3-(3,4-Dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B379641.png)
